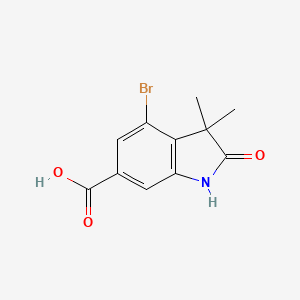

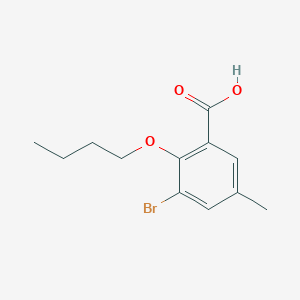

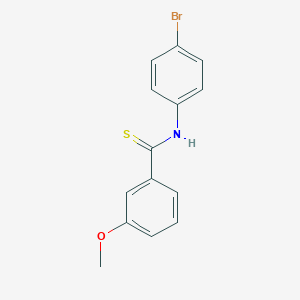

N-(4-Bromophenyl)-3-methoxybenzothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-Bromophenyl)-3-methoxybenzothioamide, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been reported . These compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(4-Bromophenyl)-3-Methoxybenzothioamide may also interact with various biological targets.

Mode of Action

Molecular docking studies of similar compounds have shown that they can bind effectively within the binding pocket of selected receptors , indicating that N-(4-Bromophenyl)-3-Methoxybenzothioamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(4-Bromophenyl)-3-Methoxybenzothioamide may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines , suggesting that N-(4-Bromophenyl)-3-Methoxybenzothioamide may have similar effects.

Action Environment

The success of similar compounds in various reactions has been attributed to a combination of mild and functional group tolerant reaction conditions, along with a relatively stable and readily prepared organoboron reagent . This suggests that similar environmental factors may influence the action of N-(4-Bromophenyl)-3-Methoxybenzothioamide.

properties

IUPAC Name |

N-(4-bromophenyl)-3-methoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNOS/c1-17-13-4-2-3-10(9-13)14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDRMOBOLWCLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=S)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-3-methoxybenzothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.